1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone
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Overview
Description
1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone is an organic compound that features a unique combination of aromatic and heterocyclic structures The compound is characterized by the presence of a dimethylphenyl group and a quinolinylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Grignard reaction, where a Grignard reagent reacts with the ethanone intermediate to form the desired product.
Attachment of the Quinolinylsulfanyl Group: The quinolinylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the ethanone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)propanone: Similar structure but with a propanone backbone.
1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)butanone: Similar structure but with a butanone backbone.
Properties
Molecular Formula |
C19H17NOS |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C19H17NOS/c1-13-8-9-14(2)16(11-13)17(21)12-22-18-7-3-5-15-6-4-10-20-19(15)18/h3-11H,12H2,1-2H3 |
InChI Key |
BQZVRZWCZCRIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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